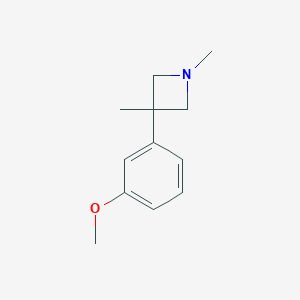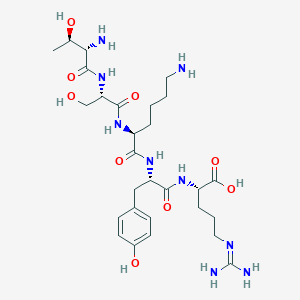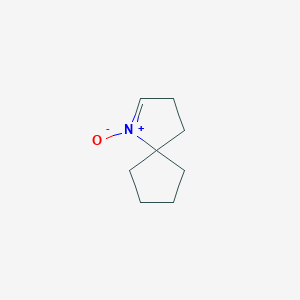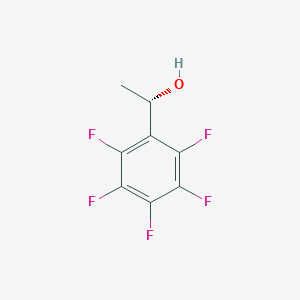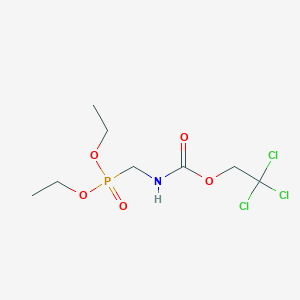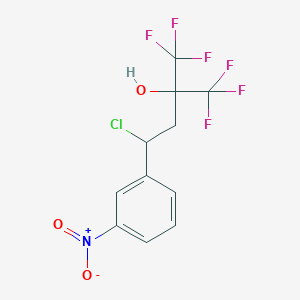
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, commonly known as NTBC, is a synthetic compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and other aromatic amino acids. NTBC has been used in various experimental settings to elucidate the role of HPPD in different physiological and biochemical processes.
作用機序
NTBC acts as a competitive inhibitor of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, binding to the enzyme's active site and preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to a buildup of the substrate and a decrease in the biosynthesis of tyrosine and other aromatic amino acids.
Biochemical and physiological effects:
The inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol by NTBC has several biochemical and physiological effects, including the disruption of tyrosine and other aromatic amino acid metabolism. This can lead to the accumulation of toxic intermediates and the development of metabolic disorders. In cancer cells, NTBC has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
NTBC has several advantages for use in laboratory experiments, including its potency and specificity for 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol inhibition. However, its effects on tyrosine and other aromatic amino acid metabolism can be complex and difficult to interpret. Additionally, the use of NTBC in vivo can be challenging due to its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for research on NTBC and its applications. One area of interest is the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer and other diseases, and the potential for NTBC as a therapeutic agent. Another area of interest is the development of new inhibitors of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol that may have improved potency and selectivity. Finally, there is potential for the use of NTBC in the study of other metabolic pathways and biochemical processes.
合成法
The synthesis of NTBC involves several steps, including the reaction of 4-chloro-1,1,1-trifluoro-3-nitro-3-phenylpropan-2-one with trifluoroacetic acid and sodium borohydride to form the intermediate 4-chloro-1,1,1-trifluoro-3-nitro-4-phenylbutan-2-ol. This intermediate is then reacted with trifluoroacetic anhydride and trifluoromethanesulfonic acid to produce the final product, NTBC.
科学的研究の応用
NTBC has been used in various scientific research applications, including the study of metabolic disorders, cancer, and other diseases. Its potent inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol has been shown to affect the biosynthesis of tyrosine and other aromatic amino acids, leading to metabolic disruptions that can be studied in vitro and in vivo. NTBC has also been used to study the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer cells, where it has been shown to have potential as a therapeutic agent.
特性
CAS番号 |
100482-44-8 |
|---|---|
製品名 |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol |
分子式 |
C11H8ClF6NO3 |
分子量 |
351.63 g/mol |
IUPAC名 |
4-chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C11H8ClF6NO3/c12-8(6-2-1-3-7(4-6)19(21)22)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,20H,5H2 |
InChIキー |
UFLYCPKQNJKUGW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
同義語 |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butan ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





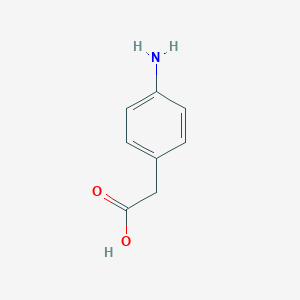
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)



